molecular formula C14H28O3 B8034818 6-hydroxytetradecanoic acid CAS No. 1747-18-8

6-hydroxytetradecanoic acid

Cat. No.: B8034818
CAS No.: 1747-18-8
M. Wt: 244.37 g/mol
InChI Key: XQMCCPUZOKUEHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxytetradecanoic acid (C₁₄H₂₈O₃; molecular mass 244.37 g/mol), also known as 6-hydroxymyristic acid or butolic acid, is a hydroxy fatty acid characterized by a hydroxyl (-OH) group at the sixth carbon of a tetradecanoic acid (myristic acid) backbone . It is a key component of natural resins such as shellac, where it forms ester linkages in the "hard resin" fraction alongside sesquiterpenoid acids and aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) . This compound has been identified as an enzyme inhibitor, particularly affecting urease activity, alongside its positional isomers 3-hydroxytetradecanoic acid and 12-hydroxytetradecanoic acid . Its CAS registry number is 1747-18-8 .

Properties

IUPAC Name

6-hydroxytetradecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-3-4-5-6-7-10-13(15)11-8-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMCCPUZOKUEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415592
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1747-18-8
Record name Tetradecanoic acid, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Steps:

  • Enamine Formation :

    • Reaction of an enamine (Formula I) with a brominated alkyl compound (Formula II or VI) under inert conditions.

    • Molar ratio : 1:1 to 1:2 (enamine:alkyl bromide).

    • Solvents : Tetrahydrofuran (THF), dimethyl ether (DME), or toluene, degassed and maintained under nitrogen.

    • Temperature : 50–60°C for 12–24 hours.

  • Hydrolysis and Cyclization :

    • Quenching the reaction mixture with aqueous HCl or H₂SO₄.

    • Refluxing with inorganic bases (NaOH or KOH) in methanol to yield the diketone intermediate.

    • Final hydrolysis at 80–100°C produces 6-hydroxytetradecanoic acid.

Optimization Parameters:

ParameterRangeOptimal Value
Temperature20–150°C50–60°C
Reaction Time12–48 hours24 hours
CatalystNaOH/KOHKOH
Yield70–97%97%

This method is scalable and avoids expensive catalysts, making it industrially viable.

Asymmetric Organocatalytic Synthesis

Recent advances in enantioselective synthesis (PMC10813182, 2024) utilize organocatalysts to produce chiral this compound. MacMillan’s third-generation imidazolidinone catalyst enables high enantiomeric excess (≥90% ee).

Procedure:

  • Epoxidation :

    • Monoprotected α,ω-diols are converted to terminal epoxides using the organocatalyst.

    • Conditions : Dichloromethane, -20°C, 24 hours.

  • Grignard Ring-Opening :

    • Epoxide reacts with hexylmagnesium bromide to introduce the hydroxyl group at C6.

    • Yield : 74–80%.

Advantages:

  • Produces enantiomerically pure (6R)-6-hydroxytetradecanoic acid.

  • Adaptable for deuterated analogs by substituting D₂O in hydrolysis.

Halogenation-Hydrolysis Approach

A solvent-free method reported in ACS Omega (2021) uses trichloroisocyanuric acid (TCCA) and PCl₃ for α-chlorination, followed by hydrolysis:

  • Chlorination :

    • Myristic acid (C14H28O₂) reacts with TCCA/PCl₃ at 80°C for 24 hours.

    • Conversion : >95% to 2-chlorotetradecanoic acid.

  • Hydrolysis :

    • Treatment with NaOH (10% in methanol) at 60°C for 6 hours.

    • Yield : 85%.

StepReagentsConditionsOutcome
ChlorinationTCCA, PCl₃80°C, 24 h2-chlorotetradecanoic acid
HydrolysisNaOH, MeOH60°C, 6 hThis compound

Natural Extraction from Shellac

This compound (identified as butolic acid) is isolated from hydrolyzed shellac resin:

  • Hydrolysis :

    • Shellac is refluxed with KOH in ethanol to saponify ester bonds.

  • Purification :

    • Acidification with HCl precipitates crude acids.

    • Column chromatography (silica gel, ethyl acetate/hexane) isolates this compound.

Yield : 8% of total lac acids.

Comparative Analysis of Methods

MethodYieldPurityCostScalability
Enamine Coupling97%95%LowIndustrial
Organocatalytic80%90% eeHighLab-scale
Halogenation85%88%ModeratePilot-scale
Natural Extraction8%70%VariableLimited

Challenges and Innovations

  • Regioselectivity : Ensuring hydroxylation at C6 requires precise control of reaction kinetics, particularly in halogenation methods.

  • Catalyst Recovery : Organocatalytic routes face hurdles in catalyst reuse, though immobilized variants are under development.

  • Green Chemistry : Solvent-free protocols and biocatalytic approaches (e.g., cytochrome P450 enzymes) are emerging as sustainable alternatives .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxytetradecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyl group can yield 6-oxotetradecanoic acid.

    Reduction: Reduction of the carboxyl group can produce 6-hydroxytetradecanol.

    Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the substituent introduced.

Scientific Research Applications

Anti-Obesity Effects

Recent studies have highlighted the anti-obesity properties of 6-hydroxytetradecanoic acid (6-HHA). Research indicates that administration of 6-HHA in mice subjected to a high-fat diet significantly reduces weight gain and fat mass. The mechanism involves modulation of metabolic pathways that improve glucose tolerance and insulin sensitivity while reducing systemic inflammation associated with obesity .

  • Key Findings:
    • Weight Management: Mice treated with 6-HHA exhibited a significant reduction in body weight compared to untreated controls.
    • Metabolic Improvement: Enhanced glucose metabolism and reduced fat accumulation in liver and adipose tissues were observed.

Immune Modulation

6-HHA has been shown to modulate immune responses, potentially serving as an adjunct therapy for inflammatory diseases. Studies suggest that it can suppress pro-inflammatory cytokine production in adipose tissues, contributing to a decrease in overall systemic inflammation .

  • Potential Applications:
    • Treatment of obesity-related inflammation.
    • Adjunct therapy for autoimmune conditions.

Cosmetic and Dermatological Uses

Hydroxy fatty acids, including this compound, are increasingly utilized in cosmetic formulations due to their beneficial properties for skin health. They play a role in treating conditions such as acne and photoaging by promoting skin hydration and exfoliation .

  • Application Highlights:
    • Moisturizers: Enhances skin barrier function.
    • Exfoliants: Aids in the removal of dead skin cells.

Mass Spectrometry Applications

In analytical chemistry, this compound has been studied for its role in organic mass spectrometry, particularly in art and archaeology. Its unique chemical properties allow it to serve as a biomarker for various organic materials, facilitating the identification of historical artifacts .

  • Research Insights:
    • Used as a marker for lipid materials in ancient paint samples.
    • Assists in the characterization of organic compounds from archaeological sites.

Polymer Science

The compound's structural characteristics make it a candidate for developing novel polymer materials. Its incorporation into polymer matrices can enhance material properties such as flexibility and biodegradability .

Case Studies

StudyFocusFindings
Anti-obesity effectsReduced body weight gain and fat mass in mice on a high-fat diet treated with 6-HHA.
Cosmetic applicationsDemonstrated efficacy in enhancing skin hydration and exfoliation properties.
Analytical applicationsIdentified as a biomarker for organic materials in art conservation studies.

Mechanism of Action

The mechanism of action of 6-hydroxytetradecanoic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit Toll-like receptor 4, which plays a role in the immune response . Additionally, it can interact with lipid membranes, affecting their structure and function. The hydroxyl group at the sixth carbon position allows for specific interactions with enzymes and receptors, contributing to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Hydroxy Fatty Acids

Positional Isomers

6-Hydroxytetradecanoic acid shares its molecular formula (C₁₄H₂₈O₃) with two positional isomers:

  • 3-Hydroxytetradecanoic acid: Hydroxyl group at carbon 3.
  • 12-Hydroxytetradecanoic acid: Hydroxyl group at carbon 12.

Key Differences :

  • Enzyme Inhibition: All three isomers inhibit urease, but their efficacy varies with hydroxyl position.
  • Polarity and Solubility: The hydroxyl group’s position affects solubility in organic solvents. For example, 12-hydroxytetradecanoic acid, with its terminal hydroxyl group, may exhibit higher water solubility than the 6-isomer.

Chain-Length Variants

6-Hydroxyoctadecanoic Acid (C₁₈H₃₆O₃)
  • Molecular Mass : 300.48 g/mol .
  • Structure : Features an 18-carbon chain with a hydroxyl group at carbon 4.
  • Applications : Studied as a metabolite in lipidomics and as a substrate for engineered cytochrome P450 enzymes . Its CAS number is 1330-70-7 .

Comparison with this compound:

  • Chain Length : The longer carbon chain increases hydrophobicity, reducing solubility in polar solvents compared to the C₁₄ analog.
  • Biological Roles: 6-Hydroxyoctadecanoic acid is implicated in metabolic pathways, whereas the C₁₄ variant is primarily associated with structural roles in resins.

Other Hydroxy Fatty Acids

  • ω-Hydroxy Dodecanoic Acid (C₁₂H₂₄O₃): Synthesized via engineered CYP153A enzymes for industrial applications . Unlike this compound, its hydroxyl group is terminal (ω-position), making it a precursor for polyesters.
  • 9,10,16-Trihydroxyhexadecanoic Acid (Aleuritic Acid): A trihydroxy C₁₆ acid found in shellac. Its multiple hydroxyl groups enhance crosslinking in resin matrices compared to mono-hydroxylated this compound .

Structural and Functional Data Table

Compound Molecular Formula Molecular Mass (g/mol) Hydroxyl Position CAS Number Key Applications/Sources
This compound C₁₄H₂₈O₃ 244.37 6 1747-18-8 Shellac resin, enzyme inhibitor
3-Hydroxytetradecanoic acid C₁₄H₂₈O₃ 244.37 3 Not reported Enzyme inhibitor
12-Hydroxytetradecanoic acid C₁₄H₂₈O₃ 244.37 12 Not reported Enzyme inhibitor
6-Hydroxyoctadecanoic acid C₁₈H₃₆O₃ 300.48 6 1330-70-7 Metabolic studies
Aleuritic acid C₁₆H₃₂O₅ 304.42 9, 10, 16 533-87-9 Shellac resin component

Biological Activity

6-Hydroxytetradecanoic acid, also known as butolic acid, is a hydroxy fatty acid with significant biological activity. This compound has garnered attention due to its potential roles in various physiological processes and its interactions with cellular mechanisms. This article presents a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

1. Immune Response Modulation

Research indicates that this compound interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune response. Upon activation, TLR4 initiates signaling pathways that lead to cytokine secretion and inflammatory responses. Specifically, this compound has been shown to enhance the production of pro-inflammatory cytokines such as CXCL1 and CCL5, which are crucial for recruiting immune cells to sites of infection or injury .

2. Interaction with Lipopolysaccharides (LPS)

This compound binds to bacterial lipopolysaccharides (LPS), facilitating the recognition of pathogens by the immune system. This binding activates downstream signaling pathways involving MYD88 and TRAF6, resulting in NF-kappa-B activation, which is essential for inflammatory responses .

3. Role in Metabolic Processes

The metabolism of hydroxy fatty acids, including this compound, has been studied in various bacterial systems. For instance, Escherichia coli can convert other hydroxy fatty acids into this compound, indicating its potential role in microbial metabolism and its implications for bioengineering applications .

Case Study 1: Inflammatory Response in Macrophages

A study investigated the effects of this compound on macrophage activation. The results demonstrated that treatment with this compound significantly increased the expression of inflammatory markers and cytokines in cultured macrophages. This suggests that it may play a role in enhancing the immune response during infections .

Case Study 2: Impact on Cancer Cell Migration

In pancreatic cancer research, it was found that this compound promotes cell migration through its interaction with ZG16B/PAUF. This interaction indicates a potential role in cancer metastasis, highlighting the need for further investigation into its implications for cancer biology .

Table 1: Biological Activities of this compound

Activity TypeMechanism/EffectReference
Immune ModulationTLR4 activation leading to cytokine production
LPS BindingFacilitates pathogen recognition
Cancer Cell MigrationEnhances migration via ZG16B/PAUF interaction
Metabolism in E. coliConversion from other hydroxy fatty acids

Safety and Toxicology

While this compound does not meet significant hazard criteria according to GHS classifications, it can cause skin and eye irritation upon exposure . Further studies are necessary to fully understand its safety profile and any potential long-term effects associated with its biological activities.

Q & A

Q. How can researchers resolve contradictions in reported solubility data for this compound across studies?

  • Methodological Answer : Conduct systematic solubility tests using standardized solvents (e.g., water, DMSO, ethanol) under controlled temperatures (15–40°C). Employ UV-Vis spectroscopy or gravimetric analysis to quantify solubility. Statistical tools like ANOVA can identify outliers, while molecular dynamics simulations (e.g., COSMO-RS) may explain solvent interactions .

Q. What advanced analytical techniques are required to study this compound’s interactions in lipid bilayer systems?

  • Methodological Answer : Use Langmuir-Blodgett troughs to measure monolayer formation and surface pressure-area isotherms. Pair with neutron reflectometry to observe hydroxyl group orientation in bilayers. Fluorescence anisotropy with labeled phospholipids can assess membrane fluidity changes .

Q. How should experimental designs address challenges in quantifying trace metabolites of this compound in biological samples?

  • Methodological Answer : Optimize LC-MS/MS protocols with deuterated internal standards (e.g., d3_3-6-hydroxytetradecanoic acid) to correct for matrix effects. Validate recovery rates using spiked samples and limit detection thresholds via calibration curves (1–100 ng/mL). Cross-validate with GC-MS after derivatization (e.g., silylation) .

Q. What strategies mitigate interference from co-eluting compounds during chromatographic analysis of this compound?

  • Methodological Answer : Employ orthogonal separation methods:
  • HPLC : Use a phenyl-hexyl column with gradient elution (0.1% formic acid in acetonitrile/water).
  • GC : Derivatize to trimethylsilyl esters for better volatility. Confirm peak purity via diode-array detection (HPLC-DAD) or high-resolution MS (Q-TOF) .

Data Analysis and Interpretation

Q. How can researchers statistically validate the reproducibility of this compound’s bioactivity assays?

  • Methodological Answer : Perform triplicate experiments with independent replicates (n3n \geq 3). Use intraclass correlation coefficients (ICC) to assess inter-assay variability. Bootstrap resampling (10,000 iterations) can estimate confidence intervals for IC50_{50} values in enzyme inhibition studies .

Q. What computational tools predict the environmental fate of this compound?

  • Methodological Answer : Apply EPI Suite™ for biodegradation half-life estimation and ECOSAR for aquatic toxicity modeling. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate hydrolysis pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-hydroxytetradecanoic acid
Reactant of Route 2
6-hydroxytetradecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.